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Compound of Interest

2-[(4-Chlorophenyl)sulfanyl]-5-
Compound Name:

fluorobenzaldehyde
CAS No.: 710960-13-7
Cat. No.: B1487674

Get Quote

Executive Summary

2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzaldehyde is a disubstituted benzaldehyde
derivative characterized by a thioether linkage at the ortho position and a fluorine atom at the
meta position relative to the aldehyde group. It serves as a critical electrophilic scaffold in
medicinal chemistry, particularly for the synthesis of benzothiazoles, quinolines, and indazoles
via condensation reactions. Its structural integrity relies on the regioselective introduction of the
4-chlorothiophenol moiety, exploiting the electronic differentiation between the ortho- and meta-
positions of the benzaldehyde core.
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Property Data

CAS Number 710960-13-7

Molecular Formula

Molecular Weight 266.72 g/mol

IUPAC Name 2-(4-chlorophenyl)sulfanyl-5-fluorobenzaldehyde

Aldehyde (-CHO), Aryl Fluoride (Ar-F), Thioether

Key Functional Groups )
(Ar-S-Ar), Aryl Chloride (Ar-Cl)

Chemical Identity & Structural Analysis[1][2]
Structural Features

The molecule consists of two aromatic rings linked by a sulfur bridge. The central
benzaldehyde ring is substituted at the 2-position (ortho) with the sulfur atom and at the 5-
position (meta) with a fluorine atom.

» Electronic Environment: The aldehyde group is strongly electron-withdrawing (-M, -I),
significantly reducing electron density at the ortho and para positions. This activation is
crucial for its synthesis via Nucleophilic Aromatic Substitution (

).

o Conformation: The thioether linkage imposes a specific bond angle (approx. 109° at sulfur),
causing the two aromatic rings to adopt a non-planar, twisted conformation to minimize steric
repulsion between the aldehyde oxygen and the ortho-protons of the chlorophenyl ring.

Reactivity Profile

o Aldehyde (C-1): High electrophilicity; susceptible to nucleophilic attack by amines (Schiff
base formation), hydrazines, and stabilized carbanions (Wittig/Horner-Wadsworth-Emmons).

o Thioether (C-2): Stable under mild conditions but susceptible to oxidation to sulfoxide (

) or sulfone (
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) using mCPBA or

e Fluorine (C-5): Relatively stable due to its meta position relative to the aldehyde; however, it
can participate in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing
conditions.

Synthetic Pathway & Mechanism[3]

The most robust synthetic route involves the regioselective

displacement of a leaving group (Fluorine or Chlorine) at the 2-position of a 2,5-disubstituted
benzaldehyde precursor.

Retrosynthetic Analysis

The C-S bond formation is the strategic disconnection. The precursor 2,5-difluorobenzaldehyde
is preferred over the chloro-analog due to the higher lability of the fluorine atom in

reactions, specifically when activated by an ortho-carbonyl group.

Reaction Scheme (S_NAr)

Reagents: 2,5-Difluorobenzaldehyde, 4-Chlorobenzenethiol.[1] Catalyst/Base: Potassium
Carbonate (

) or Cesium Carbonate (

). Solvent: DMF or DMSO (Polar Aprotic).

4-Chlorobenzenethiol

(Nucleophile)
2-[(4-Chlorophenyl)sulfanyl]-
+Reagent w 5-fluorobenzaldehyde
2,5-Difluorobenzaldehyde +K2Cc03, DMF, 60°C . Meisenheimer Complex
(Electrophile) o (Transition State)
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Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

). The reaction exploits the activation of the 2-fluoro position by the ortho-aldehyde group.

Experimental Protocol (Standardized)

e Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-
difluorobenzaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

» Addition: Add 4-chlorobenzenethiol (1.05 equiv) followed by potassium carbonate (
, 1.2 equiv).
e Reaction: Heat the mixture to 60—80°C under an inert atmosphere (

) for 4-6 hours. Monitor by TLC or HPLC for the disappearance of the aldehyde starting
material.

o Note: The 5-fluoro position is meta to the aldehyde and is significantly less reactive,
ensuring high regioselectivity for the 2-position.

o Work-up: Pour the reaction mixture into ice-water. The product typically precipitates as a
solid. Filter, wash with water, and dry.

 Purification: Recrystallize from ethanol/hexane or purify via silica gel flash chromatography
(Ethyl Acetate/Hexane gradient) if necessary.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the aldehyde, the integrity of the
thioether linkage, and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR)
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Nucleus Signal (ppm) Multiplicity Assignment

Aldehyde proton (-
~10.2 Singlet (s) CHO). Distinctive

NMR
downfield shift.
Proton at C-6 (ortho to
~75-7.6 Doublet (d)
CHO, meta to F).
4-Chlorophenyl ring
~7.3-7.4 Multiplet (m) protons (AA'BB'
system).
) Proton at C-3 (ortho to
~6.8-7.0 Multiplet (m)
S, ortho to F).
Fluorine at C-5.
Coupling to H-4 and
NMR ~-110to -120 Multiplet H-6 confirms meta

position relative to
CHO.

Mass Spectrometry (MS)

¢ lonization: ESI+ or El.
e Molecular lon:

(approx).
o |sotope Pattern: A distinct chlorine isotope pattern is observed. The intensity ratio of the
peak (
) to the
peak (

) should be approximately 3:1, confirming the presence of a single chlorine atom.

Infrared Spectroscopy (IR)

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1487674?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e C=0 Stretch: Strong band at 1680-1700 cm~* (conjugated aldehyde).
e C-F Stretch: Medium band at 1100-1250 cm~1.
e C-S Stretch: Weak band at 600—-700 cm~1 (often obscured).

Applications in Drug Discovery[5]

This molecule acts as a "linchpin” intermediate. The aldehyde allows for ring closure, while the
fluorine and chlorine atoms provide handles for metabolic stability and lipophilicity tuning.

Workflow: Heterocycle Synthesis

The most common application is the conversion to 2-substituted-1,2-benzisothiazoles or
quinolines.

2-[(4-Chlorophenyl)sulfanyl]-
5-fluorobenzaldehyde

NH20H / Heat \Base / Heat
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Figure 2: Primary application pathways for the scaffold in medicinal chemistry.

Metabolic Stability Implications[6]

e Fluorine Substitution: The C-5 fluorine blocks metabolic oxidation (hydroxylation) at that
position, a common metabolic soft spot in benzaldehyde derivatives.
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o Thioether Linker: While stable, the sulfur can be oxidized to a sulfoxide (

) in vivo. This is often a designed metabolite in prodrug strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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